molecular formula C10H8N2O B3055763 2-Phenylpyrimidin-5-ol CAS No. 66739-85-3

2-Phenylpyrimidin-5-ol

Cat. No. B3055763
CAS RN: 66739-85-3
M. Wt: 172.18 g/mol
InChI Key: VXOJYMHSOARYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrimidin-5-ol is a chemical compound . Its molecular formula is C10H8N2O .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines, including 2-Phenylpyrimidin-5-ol . For instance, one study discusses the design and synthesis of a new class of pyrimidin-2-ol/thiol/amine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidin-5-ol consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Phenylpyrimidin-5-ol has a molecular weight of 172.18 . More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

These applications highlight the versatility and potential of 2-Phenylpyrimidin-5-ol across various scientific domains. If you need further details or additional applications, feel free to ask

Mechanism of Action

Target of Action

The primary targets of 2-Phenylpyrimidin-5-ol are currently unknown. The compound is a specialty product used in proteomics research . .

Biochemical Pathways

Without knowledge of the specific targets of 2-Phenylpyrimidin-5-ol, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its pyrimidine structure, it might be involved in the purine and pyrimidine metabolic pathways .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Safety and Hazards

2-Phenylpyrimidin-5-ol may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures .

Future Directions

The future research directions for 2-Phenylpyrimidin-5-ol and related compounds could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, there is potential for further exploration of the antimicrobial activity of pyrimidin-2-ol/thiol/amine derivatives .

properties

IUPAC Name

2-phenylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJYMHSOARYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344711
Record name 2-phenylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidin-5-ol

CAS RN

66739-85-3
Record name 5-Pyrimidinol, 2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66739-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Phenylpyrimidin-5-ol
Reactant of Route 3
Reactant of Route 3
2-Phenylpyrimidin-5-ol
Reactant of Route 4
Reactant of Route 4
2-Phenylpyrimidin-5-ol
Reactant of Route 5
Reactant of Route 5
2-Phenylpyrimidin-5-ol
Reactant of Route 6
Reactant of Route 6
2-Phenylpyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.